(E)-6-((Dimethylamino)methylene)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
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Overview
Description
6-[(Dimethylamino)methylidene]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione is a complex organic compound with a unique structure that combines elements of furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(dimethylamino)methylidene]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione typically involves multi-step organic reactions. One common method includes the condensation of dimethylamine with a suitable precursor, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
6-[(Dimethylamino)methylidene]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of structurally diverse compounds.
Scientific Research Applications
6-[(Dimethylamino)methylidene]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with possible therapeutic effects.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-[(dimethylamino)methylidene]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 6-[(Dimethylamino)methylidene]-2,2-dimethylcyclohexan-1-one
- 6-[(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
Uniqueness
What sets 6-[(dimethylamino)methylidene]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione apart is its unique combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N3O4 |
---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
6-(dimethylaminomethylidene)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione |
InChI |
InChI=1S/C11H13N3O4/c1-12(2)5-6-8(15)7-9(16)13(3)11(17)14(4)10(7)18-6/h5H,1-4H3 |
InChI Key |
HSCPDLJCMIRSHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)C(=CN(C)C)O2)C(=O)N(C1=O)C |
Origin of Product |
United States |
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